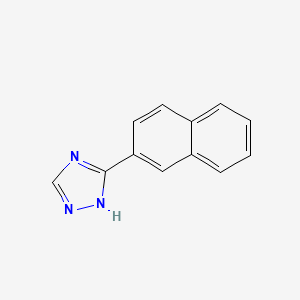

1H-1,2,4-Triazole, 5-(2-naphthalenyl)-

Description

Historical Context of 1,2,4-Triazole (B32235) Derivatives in Chemical Sciences

The journey of 1,2,4-triazoles in chemical sciences began in the late 19th century. The name "triazole" itself was first applied to the carbon-nitrogen ring system C₂H₃N₃ by Bladin in 1885. nih.gov Early synthetic methods, such as the reaction of formamide (B127407) with formylhydrazine, often resulted in low yields of the parent 1,2,4-triazole. rsc.org Over the decades, more efficient synthetic routes have been developed, including the Einhorn–Brunner and Pellizzari reactions, which involve the reaction of imides with alkyl hydrazines or amides with hydrazides, respectively, to form the 1,2,4-triazole ring.

The initial academic curiosity surrounding 1,2,4-triazoles has blossomed into extensive research programs driven by the diverse biological activities exhibited by its derivatives. These compounds have been found to possess a wide spectrum of pharmacological properties, including antifungal, antibacterial, anticonvulsant, anti-inflammatory, and anticancer activities. rsc.orgnih.govnih.gov This broad range of bioactivity has cemented the 1,2,4-triazole scaffold as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.

Significance of Naphthalene-Substituted 1,2,4-Triazoles in Contemporary Chemical and Materials Research

The incorporation of a naphthalene (B1677914) moiety into the 1,2,4-triazole core has proven to be a fruitful strategy in the quest for novel compounds with enhanced or unique properties. The naphthalene group, a bicyclic aromatic hydrocarbon, introduces steric bulk and an extended π-electron system, which can significantly influence the molecule's reactivity, intermolecular interactions, and biological activity. researchgate.net

In contemporary chemical research, naphthalene-substituted 1,2,4-triazoles are of particular interest for several reasons:

Medicinal Chemistry: The fusion of the naphthalene and triazole rings has led to the development of compounds with potent biological activities. Research has shown that these derivatives can act as promising anticancer and antimicrobial agents. nih.govumsha.ac.ir For instance, certain naphthalene-substituted triazole spirodienones have been shown to suppress tumor growth. researchgate.net The lipophilic nature of the naphthalene ring can enhance the compound's ability to cross cell membranes, potentially improving its bioavailability and efficacy.

Materials Science: The unique photophysical properties of the naphthalene group make these compounds interesting candidates for applications in materials science. The extended conjugation can lead to fluorescence and other desirable optical and electronic properties. researchgate.net This has spurred research into their potential use in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

The versatility of the 1,2,4-triazole ring, combined with the unique characteristics of the naphthalene substituent, continues to make this class of compounds a vibrant area of investigation.

Scope and Research Focus on 5-(2-Naphthalenyl)-1H-1,2,4-Triazole

Due to tautomerism, 5-(2-naphthalenyl)-1H-1,2,4-triazole can also be named 3-(naphthalen-2-yl)-1H-1,2,4-triazole. Research on this specific isomer and its close analogues is centered on several key areas:

Synthesis: A primary focus of research is the development of efficient and regioselective synthetic methods to produce 5-(2-naphthalenyl)-1H-1,2,4-triazole and its derivatives. This often involves the cyclization of precursors containing the naphthalen-2-yl moiety, such as naphthalen-2-yl-acylhydrazones or the reaction of naphthalene-2-carboximidamide (B1213797) with hydrazides.

Characterization: Detailed structural elucidation and characterization of these compounds are crucial. This is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide valuable information about the molecular structure and purity of the synthesized compounds.

Exploration of Biological Activity: A significant portion of the research is dedicated to evaluating the biological potential of these compounds. This includes screening for antimicrobial activity against various bacterial and fungal strains, as well as assessing their cytotoxic effects on cancer cell lines. umsha.ac.irdntb.gov.ua

Development of Analogues: Researchers often synthesize a series of analogues of 5-(2-naphthalenyl)-1H-1,2,4-triazole by introducing different substituents on either the naphthalene or the triazole ring. This allows for the investigation of structure-activity relationships (SAR), providing insights into how molecular modifications affect biological activity and other properties.

Table 1: Physical Properties of an Exemplary Naphthalene-Substituted Triazole Derivative

| Property | Value |

| Molecular Formula | C₁₂H₉N₃ |

| Molecular Weight | 195.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Varies depending on the specific derivative |

Note: Data is for the analogous compound 3-(naphthalen-1-yl)-1H-1,2,4-triazole.

Table 2: Exemplary Spectroscopic Data for Naphthalene-Substituted Triazole Derivatives

| Technique | Observed Features |

| ¹H NMR | Aromatic protons of the naphthalene ring typically appear as multiplets in the range of δ 7.4–8.5 ppm. The triazole C-H proton signal is expected to be a singlet further downfield. |

| ¹³C NMR | Signals for the carbon atoms of the naphthalene ring appear in the aromatic region (approx. δ 120-135 ppm). The carbon atoms of the triazole ring will have distinct chemical shifts. |

| IR (cm⁻¹) | Characteristic peaks for C=N and C=C stretching of the aromatic rings, as well as N-H stretching for the triazole ring. |

| Mass Spec. | The molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound is a key feature. |

Note: This table represents a generalization of expected spectral data based on published information for various naphthalene-substituted 1,2,4-triazoles.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-naphthalen-2-yl-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-4-10-7-11(6-5-9(10)3-1)12-13-8-14-15-12/h1-8H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXVBPGYSLNZPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801291644 | |

| Record name | 5-(2-Naphthalenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23195-61-1 | |

| Record name | 5-(2-Naphthalenyl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23195-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Naphthalenyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Reactivity of 5 2 Naphthalenyl 1h 1,2,4 Triazole Systems

Mechanistic Pathways of 1,2,4-Triazole (B32235) Ring Formation and Derivatization

The synthesis of the 5-(2-naphthalenyl)-1H-1,2,4-triazole core can be achieved through several established synthetic routes for 1,2,4-triazoles. The specific choice of method often depends on the availability of starting materials and the desired substitution pattern. Two classical methods, the Pellizzari and Einhorn-Brunner reactions, provide fundamental pathways to substituted 1,2,4-triazoles.

The Pellizzari reaction , first described in 1911, involves the condensation of an amide and a hydrazide to form a 1,2,4-triazole. numberanalytics.com The mechanism commences with the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the amide. Subsequent dehydration and intramolecular cyclization lead to the formation of the triazole ring. numberanalytics.com While effective, this reaction often requires high temperatures and can result in low yields. numberanalytics.com The use of microwave irradiation has been shown to significantly shorten reaction times and improve yields. numberanalytics.com

The Einhorn-Brunner reaction offers an alternative route, involving the reaction of an imide with an alkyl or aryl hydrazine (B178648). libretexts.org This reaction can produce an isomeric mixture of 1,2,4-triazoles. The regioselectivity of the Einhorn-Brunner reaction is influenced by the electronic nature of the substituents on the imide, with the more acidic group preferentially occupying the 3-position of the resulting triazole ring. libretexts.org

More contemporary methods for the synthesis of 5-aryl-1,2,4-triazoles often involve the cyclization of various precursors. For instance, the reaction of hydrazine or substituted hydrazines with suitable electrophiles is a common and versatile strategy. researchgate.net Additionally, multicomponent reactions and copper-catalyzed oxidative coupling reactions have emerged as powerful tools for the efficient construction of the 1,2,4-triazole scaffold. organic-chemistry.org

Derivatization of the pre-formed 5-(2-naphthalenyl)-1H-1,2,4-triazole can be achieved through various reactions targeting either the triazole or the naphthalene (B1677914) ring. Alkylation and acylation of the nitrogen atoms of the triazole ring are common modifications.

Tautomeric Equilibria and Proton Transfer Processes in 5-(2-Naphthalenyl)-1H-1,2,4-Triazole Derivatives

Unsubstituted and monosubstituted 1,2,4-triazoles can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the ring. For 5-(2-naphthalenyl)-1H-1,2,4-triazole, two principal tautomers are possible: the 1H- and 4H-tautomers. The relative stability of these tautomers is influenced by the nature and position of substituents, as well as the solvent. nih.gov

In general, for 5-substituted 1,2,4-triazoles, the 1H-tautomer is often more stable than the 4H-tautomer. nih.gov Theoretical studies on C5-substituted 1,2,4-triazoles have shown that the N4-H form is generally the least stable. nih.gov The presence of electron-donating or electron-withdrawing substituents at the C5 position can influence the tautomeric equilibrium. Electron-donating groups tend to stabilize the N2-H tautomer, while electron-withdrawing groups favor the N1-H tautomer. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene and Triazole Moieties

The 5-(2-naphthalenyl)-1H-1,2,4-triazole system presents two distinct moieties for substitution reactions: the electron-rich naphthalene ring and the electron-deficient 1,2,4-triazole ring.

Electrophilic Substitution: The 1,2,4-triazole ring itself is generally resistant to electrophilic attack on its carbon atoms due to its electron-deficient nature. Electrophilic substitution, when it occurs, typically takes place on the nitrogen atoms. nih.gov

In contrast, the naphthalene ring is susceptible to electrophilic aromatic substitution. Naphthalene is more reactive than benzene (B151609) in these reactions. libretexts.org The position of substitution on the naphthalene ring is directed by both steric and electronic factors. Generally, the α-position (C1) is kinetically favored for electrophilic attack due to the formation of a more stable carbocation intermediate. libretexts.orgwordpress.com However, under thermodynamic control, the β-position (C2) can sometimes be favored. Common electrophilic substitution reactions on naphthalene include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. numberanalytics.com The presence of the 1,2,4-triazole substituent at the 2-position of the naphthalene ring will influence the regioselectivity of further electrophilic attacks.

Nucleophilic Substitution: The carbon atoms of the 1,2,4-triazole ring are π-deficient and therefore susceptible to nucleophilic attack, particularly when activated by a leaving group. nih.gov Nucleophilic substitution on the triazole ring of 5-aryl-1,2,4-triazoles can be challenging but is achievable under certain conditions, often requiring harsh reaction conditions or the presence of activating groups. The N-oxides of triazoles have been shown to be activated towards nucleophilic attack at the C5 position. rsc.org

The naphthalene ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups.

Oxidative and Reductive Transformations of 5-(2-Naphthalenyl)-1H-1,2,4-Triazole Analogues

The oxidative and reductive stability of the 5-(2-naphthalenyl)-1H-1,2,4-triazole system is an important aspect of its chemical reactivity.

Oxidation: The 1,2,4-triazole ring is generally stable towards oxidation. However, the naphthalene moiety can be oxidized under various conditions. Oxidation of naphthalene with reagents like acidic potassium permanganate (B83412) can lead to the cleavage of one of the rings to form phthalic acid. wordpress.com The specific outcome of the oxidation of 5-(2-naphthalenyl)-1H-1,2,4-triazole would depend on the reaction conditions and the oxidizing agent used. Selective oxidation of the naphthalene ring without affecting the triazole moiety could potentially be achieved using milder oxidizing agents. For instance, m-chloroperoxybenzoic acid (m-CPBA) has been used for the oxidation of various heterocyclic systems. researchgate.net

Reduction: The 1,2,4-triazole ring is generally resistant to reduction. Catalytic hydrogenation of the naphthalene ring is a well-established process. The reduction of naphthalene can yield either tetralin (1,2,3,4-tetrahydronaphthalene) or decalin (decahydronaphthalene) depending on the catalyst and reaction conditions. Selective reduction of one of the rings in the naphthalene moiety of 5-(2-naphthalenyl)-1H-1,2,4-triazole could be a viable synthetic strategy to access new derivatives.

Regarding the reduction of functional groups that may be present on derivatives of the title compound, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce aldehydes and ketones to alcohols. mdpi.com It is generally unreactive towards esters and the triazole ring itself. mdpi.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing a wider range of functional groups, including esters and amides.

Below is a table summarizing the general reactivity of the triazole and naphthalene moieties.

| Reaction Type | Triazole Moiety | Naphthalene Moiety |

| Electrophilic Substitution | Generally occurs on nitrogen atoms. | Readily undergoes substitution, with a preference for the α-position. |

| Nucleophilic Substitution | Possible on carbon atoms, especially with activating groups. | Generally unreactive unless activated by strong electron-withdrawing groups. |

| Oxidation | Generally stable. | Can be oxidized, potentially leading to ring cleavage. |

| Reduction | Generally stable. | Can be hydrogenated to tetralin or decalin. |

Advanced Spectroscopic and Structural Elucidation of 5 2 Naphthalenyl 1h 1,2,4 Triazole and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-(2-naphthalenyl)-1H-1,2,4-triazole in solution.

The confirmation of the structure of 5-(2-naphthalenyl)-1H-1,2,4-triazole and its derivatives is achieved through the analysis of ¹H and ¹³C NMR spectra. urfu.runih.govjournalofbabylon.com The chemical shifts observed are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, the protons of the naphthalene (B1677914) ring typically appear in the aromatic region, generally between 7.0 and 9.0 ppm. researchgate.netchemicalbook.comhmdb.caspectrabase.com The exact chemical shifts and coupling patterns are influenced by the substitution pattern on the naphthalene ring. For instance, in a related naphthalene derivative, the aromatic protons were observed in the range of 7.15-7.81 ppm. urfu.ru The proton of the triazole ring (C-H) is also expected in the aromatic region, with its chemical shift influenced by the electronic nature of the substituents. ijprajournal.com A broad singlet corresponding to the N-H proton of the triazole ring is also a characteristic feature. urfu.ru

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the naphthalene ring will resonate at specific chemical shifts, which can be predicted and compared with experimental data for naphthalene itself. chemicalbook.com The two carbon atoms of the 1,2,4-triazole (B32235) ring also have characteristic chemical shifts, which are sensitive to substitution. In related 1,2,4-triazole derivatives, the triazole ring carbons (C-3 and C-5) have been observed at approximately 157 ppm and 161 ppm, respectively. urfu.ru The presence of the naphthalene substituent at the 5-position will influence these values.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Substituted Naphthalene and Triazole Derivatives

| Nucleus | Functional Group | Representative Chemical Shift (ppm) |

| ¹H | Naphthalene Aromatic Protons | 7.0 - 9.0 researchgate.netchemicalbook.comhmdb.caspectrabase.com |

| ¹H | Triazole C-H Proton | ~8.0 - 9.3 ijprajournal.com |

| ¹H | Triazole N-H Proton | Variable, often broad urfu.ru |

| ¹³C | Naphthalene Aromatic Carbons | ~110 - 140 |

| ¹³C | Triazole C3 Carbon | ~150 - 160 urfu.ru |

| ¹³C | Triazole C5 Carbon | ~155 - 165 urfu.ru |

Note: The exact chemical shifts for 5-(2-naphthalenyl)-1H-1,2,4-triazole may vary depending on the solvent and other experimental conditions.

To unequivocally assign all proton and carbon signals and to understand the spatial relationships between atoms, multidimensional NMR techniques are employed. These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

COSY experiments establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for tracing the connectivity within the naphthalene ring system.

HSQC spectra correlate each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the naphthalene moiety to the triazole ring, by observing correlations between the naphthalene protons and the C5 carbon of the triazole, and between the triazole proton and the naphthalene carbons. Two-dimensional NMR studies have been instrumental in the structural assignment of regioisomers in substituted triazoles. arkat-usa.org

These techniques, when used in combination, provide a comprehensive picture of the molecular structure in solution, confirming the connectivity of the 5-(2-naphthalenyl)-1H-1,2,4-triazole framework.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrational Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations present in 5-(2-naphthalenyl)-1H-1,2,4-triazole.

The FT-IR spectrum is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations from the naphthalene ring are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The N-H stretching vibration of the triazole ring usually appears as a broad band in the range of 3300-2500 cm⁻¹. The C=N and N-N stretching vibrations within the triazole ring give rise to bands in the 1600-1400 cm⁻¹ region. researchgate.net Specifically, bands in the 1100-900 cm⁻¹ region can be attributed to 1,2,4-triazole ring vibrations. researchgate.net The C-C stretching vibrations of the naphthalene ring will also be present in the fingerprint region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic C-C stretching vibrations of the naphthalene ring are expected to be strong in the Raman spectrum. The symmetric vibrations of the triazole ring are also often more prominent in Raman spectra. For 1,2,4-triazole, lattice vibrations have been studied using far-infrared and Raman spectroscopy. rsc.org

Table 2: Characteristic Vibrational Frequencies for 5-(2-Naphthalenyl)-1H-1,2,4-Triazole

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Triazole | 3300-2500 (broad) |

| Aromatic C-H Stretch | Naphthalene | 3100-3000 researchgate.net |

| C=N Stretch | Triazole | 1600-1450 |

| C=C Stretch | Naphthalene | 1600-1450 |

| N-N Stretch | Triazole | 1450-1350 |

| 1,2,4-Triazole Ring Vibrations | Triazole | 1100-900 researchgate.net |

Note: These are general ranges and the exact peak positions can be influenced by the solid-state packing and intermolecular interactions.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of 5-(2-naphthalenyl)-1H-1,2,4-triazole. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, which allows for the unambiguous determination of the molecular formula. nih.gov

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Under electron impact (EI) or other ionization techniques, the molecule will break apart in a predictable manner. The fragmentation of the naphthalene and triazole rings will produce characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule. For instance, the loss of N₂ from the triazole ring is a common fragmentation pathway for triazole-containing compounds. The stability of the naphthalene ring would likely result in a prominent molecular ion peak.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in the solid state.

Growing a suitable single crystal of 5-(2-naphthalenyl)-1H-1,2,4-triazole allows for its analysis by single-crystal X-ray diffraction. This technique provides a detailed picture of the molecule's conformation, including bond lengths, bond angles, and torsion angles. mdpi.commdpi.com It also reveals the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.com

In the crystal structure of related compounds, the triazole ring is typically found to be planar. researchgate.netnih.gov The dihedral angle between the naphthalene ring and the triazole ring is a key conformational parameter. This angle will be influenced by steric and electronic effects. Intermolecular hydrogen bonds involving the N-H group of the triazole and nitrogen atoms of adjacent molecules are expected to play a significant role in the crystal packing. researchgate.net Furthermore, π-π stacking interactions between the aromatic naphthalene and/or triazole rings are also likely to be observed. In a similar structure, 1-benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole, the bond distances within the triazole ring were found to be in agreement with literature values. nih.gov

Table 3: Illustrative Crystallographic Parameters for a Hypothetical Crystal of 5-(2-Naphthalenyl)-1H-1,2,4-Triazole

| Parameter | Description | Example Value |

| Crystal System | The symmetry of the unit cell | Monoclinic nih.gov |

| Space Group | The symmetry operations of the crystal | P2₁/n nih.gov |

| a, b, c (Å) | The dimensions of the unit cell | e.g., a = 9.9, b = 11.0, c = 14.1 nih.gov |

| α, β, γ (°) | The angles of the unit cell | e.g., β = 102.7° nih.gov |

| Z | The number of molecules in the unit cell | 4 nih.gov |

| Dihedral Angle | Angle between naphthalene and triazole rings | Variable |

| Hydrogen Bonds | e.g., N-H···N | Present researchgate.net |

| π-π Stacking | Between aromatic rings | Likely |

Note: These values are for illustrative purposes and the actual crystallographic data would need to be determined experimentally.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, C-H...π)

Hydrogen Bonding: In the crystal structures of related triazole derivatives, intermolecular hydrogen bonds are a prominent feature. For instance, in N-(naphthalen-1-ylmethylidene)-4H-1,2,4-triazol-4-amine, molecules are linked by weak C—H⋯N hydrogen bonds, forming chains within the crystal lattice. nih.gov Similarly, in other triazole compounds, C-H···N and C-H···O hydrogen bonds are observed to stabilize the crystal structure. researchgate.net The presence of both hydrogen bond donors (N-H in the triazole ring) and acceptors (the nitrogen atoms of the triazole ring) in 5-(2-naphthalenyl)-1H-1,2,4-triazole facilitates the formation of robust hydrogen-bonding networks. These interactions can create extensive chains or sheets, contributing to the stability of the crystal packing. rsc.orgnih.gov

π-π Stacking: The aromatic nature of both the naphthalene and triazole rings allows for significant π-π stacking interactions. These interactions are common in aromatic-rich compounds and play a key role in their crystal engineering. In some triazole derivatives, centrosymmetric π-π stacking interactions are observed between the triazole ring and a phenyl group, with ring-centroid separations around 3.895 Å. researchgate.net The extent and geometry of this stacking, whether face-to-face or offset, depend on the steric and electronic nature of the substituents. These interactions contribute to the formation of layered or columnar structures in the solid state. nih.govrsc.org

C-H...π Interactions: C-H...π interactions, where a carbon-hydrogen bond interacts with the electron cloud of an aromatic ring, are also observed in the crystal structures of triazole derivatives. researchgate.net These weaker, yet significant, interactions further stabilize the three-dimensional architecture. They can occur between the C-H bonds of the naphthalene moiety and the π-system of an adjacent triazole ring, or vice versa. The interplay of these various intermolecular forces results in a complex and well-defined supramolecular assembly. researchgate.net

The following table summarizes the types of intermolecular interactions found in related triazole compounds, which are expected to be present in the crystal structure of 5-(2-naphthalenyl)-1H-1,2,4-triazole.

| Interaction Type | Description | Typical Distances/Geometries |

| Hydrogen Bonding | Involves N-H donors and N acceptors on the triazole ring, as well as C-H donors. | C—H⋯N and N—H⋯N interactions are prevalent. |

| π-π Stacking | Occurs between the aromatic naphthalene and triazole rings of adjacent molecules. | Can be face-to-face or offset, with centroid-centroid distances typically between 3.5 and 4.0 Å. researchgate.netnih.gov |

| C-H...π Interactions | Interaction between a C-H bond and the π-electron cloud of an aromatic ring. | Contributes to the overall stability of the crystal lattice. researchgate.net |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties and Electronic Transitions

The photophysical properties of 5-(2-naphthalenyl)-1H-1,2,4-triazole are governed by its electronic structure, which features the interplay between the naphthalene and triazole moieties. UV-Vis absorption and fluorescence spectroscopy are powerful tools to probe the electronic transitions within the molecule.

UV-Vis Absorption: The UV-Vis absorption spectrum of compounds containing the 1,2,4-triazole and naphthalene chromophores typically exhibits strong absorption bands in the ultraviolet region. For example, a related compound, 4-ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole, shows a maximum absorption (λmax) at 297.0 nm. nih.gov These absorptions are generally attributed to π-π* transitions within the aromatic systems. The specific wavelength of maximum absorption can be influenced by the solvent polarity and the substitution pattern on the aromatic rings.

Fluorescence Emission: Many 1,2,4-triazole derivatives are known to be fluorescent, with emission properties that can be tuned by modifying their chemical structure. researchgate.net For instance, 3,5-diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole exhibits an emission maximum at 367 nm in dichloromethane-d2. sigmaaldrich.com The fluorescence arises from the radiative decay of the lowest excited singlet state (S1) to the ground state (S0). The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides insight into the structural changes that occur in the excited state. The quantum yield of fluorescence, a measure of the efficiency of the emission process, is highly dependent on the molecular structure and the surrounding environment. researchgate.net For some highly luminescent 4H-1,2,4-triazole derivatives, high quantum yields have been reported. nih.gov

The table below presents typical photophysical data for related naphthalene-substituted triazole compounds.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent |

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole nih.gov | 297.0 | Not Reported | CH₂Cl₂ |

| 3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole sigmaaldrich.com | 264 | 367 | Dichloromethane-d₂ |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal-Triazole Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively used for studying chemical species that have one or more unpaired electrons. youtube.com This makes it an invaluable tool for characterizing paramagnetic metal complexes of 5-(2-naphthalenyl)-1H-1,2,4-triazole.

When 5-(2-naphthalenyl)-1H-1,2,4-triazole coordinates to a paramagnetic metal ion, such as copper(II), the resulting complex can be studied by EPR spectroscopy to gain detailed information about the metal's coordination environment and electronic structure. researchgate.net The EPR spectrum provides key parameters, including the g-factor and hyperfine coupling constants.

g-Factor: The g-factor provides information about the electronic environment of the unpaired electron. iitb.ac.in Deviations of the g-factor from the free-electron value (ge ≈ 2.0023) are indicative of spin-orbit coupling and provide insights into the nature of the orbitals containing the unpaired electron. iitb.ac.in For instance, in copper(II) complexes, the g-values can help to determine the geometry of the complex. rsc.org

Hyperfine Coupling: The interaction of the unpaired electron spin with the nuclear spins of the metal ion and ligand atoms leads to hyperfine splitting in the EPR spectrum. iitb.ac.in Analysis of the hyperfine coupling constants can reveal information about the delocalization of the unpaired electron onto the ligands and the identity of the coordinating atoms. In copper(II) complexes with triazole ligands, the hyperfine splitting due to the copper nucleus (I = 3/2) is often observed. rsc.org

EPR studies on binuclear copper(II) complexes with bridging triazole ligands have been used to investigate the magnetic interactions between the metal centers. researchgate.net The technique can also be used to monitor redox processes and changes in the coordination sphere of the metal ion in solution. nih.govrsc.org For example, changes in EPR parameters with pH can indicate changes in the number and type of donor atoms coordinated to the metal ion. rsc.org

Thermal Decomposition Studies via Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. It is a valuable tool for assessing the thermal stability of compounds and their complexes.

The TGA curve of 5-(2-naphthalenyl)-1H-1,2,4-triazole and its metal complexes would reveal the temperatures at which decomposition events occur and the percentage of mass loss associated with each step. For many 1,2,4-triazole derivatives, the decomposition process occurs in multiple stages. The initial mass loss in metal complexes often corresponds to the loss of coordinated or lattice solvent molecules. rsc.org

The subsequent decomposition steps involve the breakdown of the organic ligand. The thermal stability of the triazole ring itself is relatively high, with the decomposition of unsubstituted 1H-1,2,4-triazole initiated by a hydrogen transfer path at elevated temperatures. acs.org The presence of the bulky naphthalene substituent is expected to influence the decomposition profile.

In metal complexes, the nature of the metal ion can significantly affect the thermal stability. The coordination of the triazole ligand to a metal ion can either stabilize or destabilize the organic framework, leading to changes in the decomposition temperatures. TGA studies on metal complexes of other substituted 1,2,4-triazoles have shown that the decomposition often proceeds through several steps, ultimately leading to the formation of a metal oxide residue at high temperatures. The analysis of the residual mass can provide confirmation of the stoichiometry of the complex.

The table below shows representative thermal decomposition data for related compounds.

| Compound Type | Decomposition Onset Temperature (°C) | Key Decomposition Events |

| Substituted 1,2,4-triazoles | Generally > 200 °C | Loss of substituents, cleavage of C-N and N-N bonds. researchgate.net |

| Metal-triazole complexes | Varies with metal and ligand | Loss of solvent molecules, followed by ligand decomposition. |

| Energetic triazole salts | ≥ 238 °C | Decomposition to gaseous products. rsc.org |

Computational Chemistry and Theoretical Investigations of 5 2 Naphthalenyl 1h 1,2,4 Triazole

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is routinely used to explore the geometric and electronic landscapes of molecules like 5-(2-naphthalenyl)-1H-1,2,4-triazole. dnu.dp.uaresearchgate.netnih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 5-(2-naphthalenyl)-1H-1,2,4-triazole, calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p).

The primary conformational variable in this molecule is the dihedral angle between the planar triazole ring and the naphthalene (B1677914) ring system. Studies on similar substituted triazoles show that these aromatic rings are often twisted relative to each other to minimize steric hindrance. nih.govresearchgate.net In the crystal structure of a related naphthyl-substituted triazole, the naphthalene ring system was found to be oriented at a dihedral angle of 89.46 (15)° with respect to the triazole ring. nih.govresearchgate.net The planarity of the triazole ring itself is a known characteristic, a result of its aromaticity. researchgate.net

Table 1: Predicted Optimized Geometric Parameters for 5-(2-Naphthalenyl)-1H-1,2,4-triazole (DFT/B3LYP)

| Parameter | Predicted Value (Å or °) | Description |

|---|---|---|

| C-N (Triazole) | 1.32 - 1.38 | Bond lengths within the triazole ring, indicative of aromatic character. |

| N-N (Triazole) | ~1.36 | Bond length between adjacent nitrogen atoms in the ring. |

| C-C (Naphthyl-Triazole Link) | ~1.48 | Single bond connecting the two ring systems. |

| N-H | ~1.01 | Bond length of the hydrogen attached to the triazole nitrogen. |

| N-C-N (Angle) | 105 - 110 | Internal angles of the five-membered triazole ring. |

| C-N-N (Angle) | 108 - 112 | Internal angles of the five-membered triazole ring. |

| Dihedral Angle (Naphthyl-Triazole) | 30 - 90 | The twist between the planes of the two aromatic rings. |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties (DFT)

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -6.8 | Electron-donating capability; susceptibility to electrophilic attack. nih.gov |

| LUMO Energy | -1.5 to -2.5 | Electron-accepting capability; susceptibility to nucleophilic attack. nih.gov |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 | Indicates chemical reactivity, kinetic stability, and optical properties. nih.gov |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) via Quantum Chemical Methods

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm molecular structures and assign experimental signals to specific molecular features.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ). nih.govucm.es For 5-(2-naphthalenyl)-1H-1,2,4-triazole, calculations would predict the ¹H and ¹³C NMR spectra, helping to assign the signals for the distinct protons and carbons on both the naphthalene and triazole rings. nih.gov

IR Spectroscopy : DFT calculations can predict vibrational frequencies corresponding to infrared absorption bands. researchgate.net Key predicted vibrations for this molecule would include the N-H stretching frequency (around 3100-3300 cm⁻¹), C=N and N-N stretching modes within the triazole ring, and the characteristic aromatic C-H and C=C stretching vibrations of the naphthalene moiety. nih.govresearchgate.net

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. nih.gov It calculates the energies of electronic transitions, typically π→π* for aromatic systems like this one, which correspond to the absorption maxima (λmax) observed in a UV-Vis spectrum.

Table 3: Predicted Spectroscopic Data for 5-(2-Naphthalenyl)-1H-1,2,4-triazole

| Spectroscopy | Parameter | Predicted Range |

|---|---|---|

| ¹H NMR | δ (Triazole C-H) | 8.0 - 8.5 ppm |

| δ (Naphthyl H) | 7.5 - 8.5 ppm | |

| ¹³C NMR | δ (Triazole C) | 145 - 165 ppm |

| δ (Naphthyl C) | 110 - 140 ppm | |

| FT-IR | ν(N-H) | 3100 - 3300 cm⁻¹ |

| ν(C=N) | 1550 - 1650 cm⁻¹ | |

| UV-Vis | λmax (π→π*) | 280 - 320 nm |

Analysis of Tautomeric Forms and Energetic Stability of Triazole Isomers

1,2,4-Triazoles can exist in different tautomeric forms depending on the position of the endocyclic double bonds and the N-H proton. researchgate.net For a 5-substituted derivative, the principal tautomers are the 1H- and 4H-forms, with the 2H-tautomer also being a possibility. researchgate.netnih.gov

DFT calculations are used to compute the total electronic energy of each tautomer. The tautomer with the lowest energy is predicted to be the most stable and therefore the most abundant form at equilibrium. For most substituted 1,2,4-triazoles, the 1H-tautomer is generally found to be more stable than the 4H-form. nih.govresearchgate.net Theoretical studies on related systems confirm that the relative stability can be influenced by substituent effects and solvation. tubitak.gov.trmdpi.com

Table 4: Predicted Relative Stability of 5-(2-Naphthalenyl)-1,2,4-Triazole Tautomers

| Tautomer | Predicted Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|

| 1H-1,2,4-Triazole | 0.0 (Reference) | Most Stable |

| 4H-1,2,4-Triazole | +2 to +5 | Less Stable |

| 2H-1,2,4-Triazole | +8 to +12 | Least Stable |

Molecular Electrostatic Potential (MEP) and Hirshfeld Surface Analysis for Intermolecular Interactions

Molecular Electrostatic Potential (MEP) : The MEP is a 3D map of the electronic density of a molecule, which is used to predict its reactive behavior. nih.gov It visualizes regions of positive and negative electrostatic potential. For 5-(2-naphthalenyl)-1H-1,2,4-triazole, the MEP map would show the most negative potential (typically colored red) concentrated around the N1 and N4 atoms of the triazole ring, identifying them as the primary sites for electrophilic attack and hydrogen bond acceptance. researchgate.netresearchgate.net The most positive region (blue) would be located on the N-H proton, making it the hydrogen bond donor site.

Hirshfeld Surface Analysis : This technique provides a unique way to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The surface is mapped with properties like dnorm, which highlights regions of close contact between molecules. For a naphthyl-substituted triazole derivative, Hirshfeld analysis revealed that H···H, H···O, and H···C contacts were the most significant contributors to the crystal packing. nih.gov A similar analysis for 5-(2-naphthalenyl)-1H-1,2,4-triazole would likely show a high percentage of H···H, C···H, and N···H interactions, reflecting the importance of van der Waals forces. Furthermore, π-π stacking interactions between the naphthalene and triazole rings of adjacent molecules would be expected and could be quantified. nih.gov

Table 5: Predicted Hirshfeld Surface Contact Contributions

| Interaction Type | Predicted Contribution (%) |

|---|---|

| H···H | ~40% |

| C···H / H···C | ~20% |

| N···H / H···N | ~10% |

| C···C (π-stacking) | ~5-10% |

| Other | <10% |

Reaction Pathway Analysis and Transition State Modeling for Triazole Synthesis and Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify intermediates and, crucially, the high-energy transition states (TS) that connect them. acs.org

A common route to 3,5-disubstituted 1,2,4-triazoles involves the cyclization of an appropriate precursor, such as an N-acylamidine or a hydrazido imide. acs.orgorganic-chemistry.org A DFT study of the synthesis of 5-(2-naphthalenyl)-1H-1,2,4-triazole could model the reaction between 2-naphthonitrile (B358459) and a hydrazide, for example. The calculations would map the energy changes as the reactants come together, pass through a rate-determining transition state (the point of highest energy), and form the final triazole product. The calculated activation energy (the energy difference between the reactants and the highest transition state) provides a theoretical measure of the reaction rate and feasibility. acs.org This approach allows for the comparison of different proposed mechanisms to determine the most likely pathway. frontiersin.org

Coordination Chemistry of 5 2 Naphthalenyl 1h 1,2,4 Triazole As a Ligand

Ligand Design and Coordination Modes of 5-(2-Naphthalenyl)-1H-1,2,4-Triazole Derivatives

The design of ligands incorporating the 1,2,4-triazole (B32235) ring is of significant interest due to their ability to act as versatile building blocks in coordination chemistry. mdpi.com These heterocyclic compounds are effective coordinating agents, often utilizing the nitrogen atoms of the triazole ring to bind with a wide range of metal ions. nih.govijsr.net The 1,2,4-triazole moiety is well-known for its ability to bridge metal centers via its N1 and N2 atoms, a coordination mode that is fundamental to the construction of polynuclear complexes and coordination polymers. mdpi.comresearchgate.net

The introduction of a naphthalene (B1677914) substituent is a strategic design choice, often employed to introduce specific properties, such as enhanced biological activity or to promote intermolecular interactions. nih.govnih.gov In the case of 5-(2-naphthalenyl)-1H-1,2,4-triazole derivatives, the bulky naphthalene group can influence the resulting geometry of the metal complexes. Furthermore, functionalization at the N4 position of the triazole ring can be achieved without causing significant steric hindrance to the preferred N1-N2 bridging coordination mode. mdpi.com

The coordination possibilities are further expanded in derivatives such as 4,5-disubstituted 1,2,4-triazole-3-thiones. In these analogues, coordination can occur not only through the triazole nitrogen atoms but also through the sulfur atom of the thione group. nih.gov The specific coordination mode adopted by the ligand is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating anions. These factors collectively determine the final structure and dimensionality of the coordination compound, which can range from discrete mononuclear complexes to extended two-dimensional (2D) or three-dimensional (3D) networks. researchgate.net The combination of the triazole's bridging capacity and the naphthalene's potential for π-π stacking interactions makes these ligands promising candidates for creating complex supramolecular architectures. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,2,4-triazole-based ligands is typically achieved through straightforward reaction pathways. A common method involves mixing the ligand with a suitable transition metal salt in an alcoholic medium, such as methanol (B129727) or ethanol. nih.govnih.gov The reaction mixture is often heated to reflux to ensure the completion of the reaction, after which the resulting coordination compound may precipitate upon cooling. nih.gov The characterization of these newly synthesized complexes is performed using a comprehensive suite of analytical techniques. These include Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm the coordination of the ligand to the metal center, elemental analysis (C, H, N, S) to determine the empirical formula, and thermogravimetric analysis (TGA) to study their thermal stability. nih.govnih.govekb.eg

Research into the coordination chemistry of naphthalene-bearing triazoles has led to the synthesis of various transition metal complexes. A notable example involves the ligand 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, an analogue of the target compound. This ligand has been used to successfully synthesize a series of complexes with manganese(II), iron(II), nickel(II), copper(II), and zinc(II). nih.govnih.gov The synthesis was carried out by reacting the ligand with the respective transition metal chlorides in a 1:1 molar ratio in a methanol solution. nih.gov The resulting complexes were characterized to have distinct stoichiometries, as detailed in the table below. nih.gov

| Ligand | Metal Salt | Molar Ratio (Ligand:Metal) | Resulting Complex Formula |

|---|---|---|---|

| 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | MnCl₂ | 1:1 | Mn(C₁₅H₁₄N₄S)Cl₂MeOH |

| 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | FeCl₂ | 1:1 | Fe(C₁₅H₁₄N₄S)Cl₂MeOH |

| 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | NiCl₂ | 1:1 | Ni(C₁₅H₁₄N₄S)Cl₂MeOH |

| 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | CuCl₂ | 2:1 | Cu(C₁₅H₁₄N₄S)₂Cl₂ |

| 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | ZnCl₂ | 4:1 | Zn(C₁₅H₁₄N₄S)₄Cl₂ |

In these complexes, characterization via FT-IR spectroscopy showed changes in the vibrational modes of the free ligand upon complexation, indicating that coordination occurred through the sulfur atom of the triazole ring. nih.gov Similar synthetic strategies have been employed for other substituted 1,2,4-triazoles, yielding complexes with varied geometries, including tetrahedral and square planar structures. nih.govnih.gov

In the context of complexes formed with 1,2,4-triazole derivatives, X-ray crystallography confirms the specific coordination modes. Studies on related systems have shown that the triazole ring can bridge metal ions to form extended structures, such as 2D layers with a (4,4) topology. researchgate.net The resulting crystal packing is often stabilized by a network of intermolecular interactions, including hydrogen bonds and aromatic π-π stacking. researchgate.net The analysis of crystal structures of various triazole-based complexes has revealed different geometries, such as octahedral and square planar, depending on the metal ion and the ligand used. mdpi.comejtas.com While specific crystallographic data for complexes of 5-(2-naphthalenyl)-1H-1,2,4-triazole are not detailed in the available literature, the studies on its analogues demonstrate the power of this technique in understanding the intricate structural details that govern the properties of these materials.

Electronic and Magnetic Properties of Metal-Triazole Complexes

The electronic and magnetic properties of metal complexes containing 1,2,4-triazole ligands are of significant scientific interest, particularly when paramagnetic transition metal ions are involved. The N1,N2-bridging mode characteristic of the triazole ring provides a short and conjugated pathway that can mediate effective magnetic superexchange interactions between adjacent metal centers. mdpi.com These interactions can be either antiferromagnetic (leading to a decrease in the total magnetic moment at low temperatures) or ferromagnetic.

Magnetic susceptibility studies on trinuclear transition metal complexes with other 1,2,4-triazole derivatives have shown dominant intra-trimer antiferromagnetic interactions. mdpi.com For example, J values (exchange coupling constants) between -4 and -6.9 K have been reported for linear Co(II) trinuclear complexes, while analogous Cu(II) complexes show stronger antiferromagnetic interactions. mdpi.com For the series of complexes synthesized with the ligand 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, magnetic studies were performed to probe these properties. nih.govnih.gov

Electronic properties are typically investigated using UV-visible spectroscopy. This technique provides insights into the d-d electronic transitions of the metal ions and charge-transfer bands, which can help in assigning the coordination geometry of the complex (e.g., octahedral, tetrahedral). ekb.egnih.gov For triazole derivatives that can exist in different tautomeric forms, such as thione-thiol, UV spectroscopy is also a valuable tool. The thione form (C=S) gives rise to a characteristic chromophoric absorption band that can be used for its identification. ijsr.net

| Metal Ion | Complex Type | Magnetic Interaction | Reported J Value (K) |

|---|---|---|---|

| Co(II) | Linear Trinuclear | Antiferromagnetic | -4 to -6.9 |

| Cu(II) | Bridged Dimer/Trimer | Antiferromagnetic | -70 to -107 |

| Mn(II) | Trinuclear | Antiferromagnetic | Data not specified |

| Ni(II) | Trinuclear | Antiferromagnetic | Data not specified |

Electrochemical Behavior of Coordination Compounds

The electrochemical properties of coordination compounds provide information about their redox activity and electronic structure. While detailed electrochemical studies, such as cyclic voltammetry, for complexes of 5-(2-naphthalenyl)-1H-1,2,4-triazole are not extensively documented in the provided sources, related investigations offer some insights. Molar conductivity measurements are often used to determine whether a complex behaves as an electrolyte in solution. For several Schiff base metal complexes derived from 1,2,4-triazoles, the molar conductivity values were found to be low, indicating that they are non-electrolytes. researchgate.netsemanticscholar.org This suggests that the anions are part of the coordination sphere rather than existing as free counter-ions. The study of the electrochemical behavior remains an area for further exploration to fully understand the redox capabilities of these naphthalene-triazole complexes.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Incorporating Naphthalene-Triazole Ligands

The fields of supramolecular chemistry and metal-organic frameworks (MOFs) have emerged as prominent branches of coordination chemistry. nih.gov MOFs are infinite, crystalline networks composed of metal ions or clusters linked by organic ligands. nih.govnih.gov Ligands containing both a bridging unit like 1,2,4-triazole and a large planar surface like naphthalene are excellent candidates for constructing such extended architectures.

The directional-bonding approach allows for the self-assembly of metal ions and polytopic ligands into thermodynamically favored, discrete supramolecular coordination complexes (SCCs) or infinite MOFs. nih.gov The N1,N2-bridging capability of the triazole unit is crucial for extending the structure into one, two, or three dimensions. researchgate.net The naphthalene moiety contributes to the stability and structure of the assembly through π-π stacking interactions between adjacent ligands. researchgate.net The design of the organic linker is critical; subtle changes to the linker can control the resulting topology, degree of interpenetration, and pore size of the MOF. chemrxiv.org The final supramolecular formation is also influenced by cooperative effects from hydrogen bonding networks and the nature of the counter-anions present in the crystal lattice. mdpi.com These porous materials are of great interest for a wide range of applications, including gas storage and separation, catalysis, and sensing. nih.gov

Applications of 5 2 Naphthalenyl 1h 1,2,4 Triazole in Advanced Materials Science and Other Fields

Optoelectronic Materials Based on Naphthalene-Triazole Scaffolds

The fusion of the π-conjugated naphthalene (B1677914) group with the electron-accepting triazole ring creates a donor-acceptor (D-A) type structure, which is a fundamental design principle for many optoelectronic materials. This combination influences the frontier molecular orbitals (HOMO and LUMO), enabling tunable photophysical and charge transport properties.

The 1,2,4-triazole (B32235) ring is a well-established building block in materials for organic light-emitting diodes (OLEDs), primarily due to its high nitrogen content, which imparts excellent electron-transporting capabilities and thermal stability. nih.govscite.ai When combined with a luminescent core like naphthalene, the resulting scaffold is a prime candidate for emissive or host materials in OLED devices.

Research on highly luminescent 4H-1,2,4-triazole derivatives has demonstrated that conjugating the triazole core with aromatic systems, such as naphthalene, leads to compounds with high quantum yields. nih.govresearchgate.net For instance, derivatives like 4-ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole exhibit strong luminescence, making them suitable for use as emitters. nih.gov The inherent properties of the triazole moiety help in balancing charge injection and transport, while the naphthalene unit often serves as the chromophore responsible for light emission. The large surface area of the naphthalene group can also help to prevent aggregation-caused quenching (ACQ) by sterically hindering close intermolecular packing, thus maintaining high solid-state emission efficiency. While direct data on 5-(2-naphthalenyl)-1H-1,2,4-triazole is limited, the photophysical properties of related compounds suggest its potential as a blue-emitting material, a critical component for full-color displays and white lighting.

Table 1: Photophysical Properties of a Related Naphthalene-Triazole Derivative This interactive table presents data for 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole, a related luminescent compound. nih.gov

| Property | Value |

| Melting Point (°C) | 308–310 |

| Absorption Max (λmax, nm) | 297 |

| Emission Max (λem, nm) | Not Specified |

| Quantum Yield (Φ) | High (qualitative) |

| Compound | 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole |

The development of organic semiconductors is crucial for next-generation electronics like organic field-effect transistors (OFETs). The performance of these devices relies heavily on the charge-carrier mobility of the organic material. The 1,2,4-triazole ring is electron-deficient, making it an excellent candidate for electron-transporting materials (ETMs) or as the electron-accepting part of a bipolar host material.

Computational studies on triazole-containing discotic molecules have shown that the 1,2,4-triazole moiety significantly influences charge transport properties. scite.ai Specifically, a 1,2,4-triazole triphenylene (B110318) derivative was found to have a hole transfer rate constant ten times higher than its electron transfer rate. scite.ai Conversely, the introduction of a naphthalene group into an anthracene (B1667546) core, creating 2-(naphthalen-2-yl)anthracene, resulted in a material with good charge transporting properties, reaching mobilities up to 1.10 cm² V⁻¹ s⁻¹. researchgate.net This suggests that the naphthalene moiety can effectively facilitate charge transport through favorable π-π stacking.

Therefore, a molecule like 5-(2-naphthalenyl)-1H-1,2,4-triazole, which contains both units, is expected to possess bipolar charge transport capabilities. The triazole part would facilitate electron transport, while the naphthalene part would contribute to hole transport, making it a potentially valuable material for various organic electronic devices where balanced charge flow is essential.

Supramolecular Chemistry and Self-Assembly in Material Design

Supramolecular chemistry, which involves the self-assembly of molecules through non-covalent interactions (e.g., hydrogen bonding, π-π stacking), is a powerful tool for creating ordered nanostructures from the bottom up. The 1,2,4-triazole ring is an excellent motif for directing self-assembly due to its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the other nitrogen atoms). nih.gov

The presence of the large, flat naphthalene ring in 5-(2-naphthalenyl)-1H-1,2,4-triazole introduces strong potential for π-π stacking interactions. Crystal structure analyses of related naphthalene-based triazole systems have revealed extensive networks held together by hydrogen bonds between the triazole N-H and nitrogen atoms of neighboring molecules, as well as π-stacking of the aromatic rings. mdpi.com This dual-interaction capability allows for the formation of well-defined one-, two-, or three-dimensional architectures. Such self-assembled structures are of interest for creating materials like organogels, liquid crystals, and porous frameworks with applications in sensing, separation, and catalysis. nih.gov

Crystal Engineering and Polymorphism Studies for Tailored Material Properties

Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. rsc.org This is achieved by controlling the intermolecular interactions that govern the assembly of molecules in the crystal lattice. For a molecule like 5-(2-naphthalenyl)-1H-1,2,4-triazole, the key interactions to control are the N-H···N hydrogen bonds of the triazole ring and the π-π stacking of the naphthalene units. mdpi.comresearchgate.net

By modifying substituents on either the triazole or naphthalene rings, it is possible to fine-tune the crystal packing, leading to different polymorphs—crystals with the same chemical formula but different molecular arrangements. Polymorphism can have a profound impact on material properties, including solubility, melting point, stability, and, crucially for optoelectronics, charge mobility and luminescence. For example, a packing motif that maximizes π-orbital overlap between adjacent naphthalene rings would be beneficial for charge transport, while a looser packing might prevent luminescence quenching in the solid state. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular interactions, aiding in the rational design of crystals with specific functionalities. researchgate.net

Catalysis: Applications as Ligands in Homogeneous and Heterogeneous Catalysis

The nitrogen atoms in the 1,2,4-triazole ring possess lone pairs of electrons, making them effective coordination sites for metal ions. This allows triazole derivatives to serve as ligands in the formation of metal complexes for catalytic applications. The resulting complexes can be used in homogeneous catalysis or immobilized on a support for heterogeneous catalysis.

The 1,2,4-triazole moiety has been shown to be a useful directing group in transition-metal-catalyzed C-H activation reactions, enabling the synthesis of more complex molecules. organic-chemistry.org Furthermore, tetradentate ligands incorporating 1,2,3-triazole and N-heterocyclic carbene (NHC) units have been used to create complexes with Group 10 metals (Ni, Pd, Pt), demonstrating the versatility of the triazole core in coordination chemistry. rsc.org The naphthalene substituent in 5-(2-naphthalenyl)-1H-1,2,4-triazole can influence the steric and electronic properties of the resulting metal complex, potentially tuning its catalytic activity and selectivity. For instance, the bulky naphthalene group could create a specific chiral pocket around a metal center, which would be advantageous for asymmetric catalysis.

Industrial Material Applications (e.g., Corrosion Inhibitors, Ionic Liquids, Polymers)

Beyond high-tech electronics, the robust chemical nature of the naphthalene-triazole scaffold lends itself to various industrial applications. One of the most prominent is in the field of corrosion inhibition. nih.gov

Organic molecules containing heteroatoms like nitrogen and sulfur, along with aromatic rings, are known to be effective corrosion inhibitors for metals, particularly steel in acidic environments. mdpi.com They function by adsorbing onto the metal surface, forming a protective barrier that prevents contact with the corrosive medium. Both triazole and naphthalene rings are highly effective in this regard. Studies have shown that triazole derivatives exhibit excellent corrosion inhibition efficiency, which increases with the size of the aromatic substituent. researchgate.netcapes.gov.br A related compound, 5-(naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol, is specifically cited in patent literature for the corrosion inhibition of copper. The mechanism involves the lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic system interacting with the vacant d-orbitals of the metal, leading to strong adsorption.

Table 2: Corrosion Inhibition Efficiency of a Related Triazole Compound This interactive table shows the performance of 3,5-diphenyl-4H-1,2,4-triazole as a corrosion inhibitor for mild steel in HCl solution. capes.gov.br

| Inhibitor Concentration | Inhibition Efficiency (%) |

| Low | > 90 |

| High | > 98 |

| Compound | 3,5-Diphenyl-4H-1,2,4-triazole |

| Metal | Mild Steel |

Challenges, Opportunities, and Future Research Directions

Current Limitations in Synthesis and Characterization of 5-(2-Naphthalenyl)-1H-1,2,4-Triazole Derivatives

The synthesis and characterization of 5-(2-naphthalenyl)-1H-1,2,4-triazole derivatives are not without their challenges. A primary hurdle in the synthesis is achieving regioselectivity. The 1,2,4-triazole (B32235) ring can exist in different isomeric forms, and controlling the position of substituents is crucial for tailoring the compound's properties. acs.org Traditional synthetic methods often yield a mixture of isomers, necessitating complex and often low-yielding purification steps. acs.org

Another significant challenge lies in the characterization of these compounds, particularly with respect to tautomerism. The 1,2,4-triazole ring can exist in two tautomeric forms: 1H and 4H. ijsr.net The equilibrium between these tautomers can be influenced by the solvent, temperature, and the nature of the substituents. researchgate.net Differentiating between these tautomers and fully characterizing their individual properties requires a combination of advanced spectroscopic techniques, such as multinuclear NMR, and computational studies. researchgate.net A study on other substituted 1,2,4-triazoles highlighted the use of infrared spectroscopy to distinguish between the thione (C=S) and thiol (S-H) tautomeric forms, a principle that can be extended to the N-H tautomers of naphthalenyl-triazoles. ijsr.net

Table 1: Key Challenges in Synthesis and Characterization

| Challenge | Description | Potential Solutions |

| Regioselectivity | Difficulty in controlling the position of substituents on the triazole ring, leading to isomeric mixtures. | Development of new catalysts and reaction conditions for regioselective synthesis. |

| Tautomerism | Existence of 1H and 4H tautomers complicates characterization and property analysis. | Advanced spectroscopic methods (e.g., variable temperature NMR) and computational modeling. |

| Purification | Separation of isomers and tautomers can be difficult and result in low yields. | Advanced chromatographic techniques and crystallization methods. |

Emerging Methodologies for Enhanced Synthesis and Functionalization of Triazole Scaffolds

To overcome the limitations of traditional synthetic methods, researchers are exploring several emerging methodologies for the synthesis and functionalization of triazole scaffolds, which can be applied to 5-(2-naphthalenyl)-1H-1,2,4-triazole.

Microwave-Assisted Synthesis: This technique has gained traction for its ability to significantly reduce reaction times and improve yields in the synthesis of 1,2,4-triazole derivatives. rsc.orgnih.govpnrjournal.comresearchgate.netpensoft.net The use of microwave irradiation can provide rapid and uniform heating, leading to more efficient and cleaner reactions. pnrjournal.com

Flow Chemistry: Continuous-flow synthesis offers a safe, scalable, and highly controllable method for producing triazoles. nih.govrsc.orgnih.govrsc.orgresearchgate.net This approach is particularly advantageous when dealing with potentially hazardous reagents or intermediates, and it allows for precise control over reaction parameters, which can enhance regioselectivity. nih.govrsc.org

Photocatalysis: The use of light to drive chemical reactions is a rapidly growing field in organic synthesis. researchgate.netrsc.orgresearchgate.netrsc.org Photocatalytic methods can enable novel transformations and provide access to triazole derivatives that are difficult to obtain through thermal methods. For instance, photocatalysis can be used to generate reactive intermediates under mild conditions, leading to new pathways for C-H functionalization of the naphthalene (B1677914) ring or the triazole itself. rsc.org

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials. youtube.com Applying C-H activation techniques to 5-(2-naphthalenyl)-1H-1,2,4-triazole could allow for the direct introduction of various functional groups onto the naphthalene ring, providing a streamlined route to a diverse library of derivatives. researchgate.net

Advanced Computational Approaches for Predictive Material Design and Property Tuning

Computational chemistry plays a crucial role in understanding and predicting the properties of materials, and it is an invaluable tool for the design of novel 5-(2-naphthalenyl)-1H-1,2,4-triazole derivatives.

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, stability, and reactivity of different isomers and tautomers of naphthalenyl-triazoles. researchgate.netnih.govnih.govnih.gov These calculations can help in understanding the observed regioselectivity in synthetic reactions and in predicting the most stable tautomeric form under different conditions. researchgate.net Furthermore, DFT can be used to predict key material properties such as the HOMO-LUMO gap, which is related to the electronic and optical properties of the material. nih.gov

Quantitative Structure-Activity Relationship (QSAR): While traditionally used in drug discovery, QSAR principles can be adapted for material design. By establishing a correlation between the structural features of a series of naphthalenyl-triazole derivatives and their observed properties, it is possible to build predictive models that can guide the synthesis of new compounds with desired characteristics.

Exploration of Novel Material Applications Beyond Current Scope

The unique combination of the electron-rich naphthalene ring and the versatile 1,2,4-triazole moiety opens up possibilities for novel material applications beyond their traditional use in medicinal chemistry.

Organic Electronics: The extended π-system of the naphthalene group suggests that 5-(2-naphthalenyl)-1H-1,2,4-triazole derivatives could have interesting electronic properties. These compounds could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The ability to tune the electronic properties through functionalization of the triazole or naphthalene rings makes them attractive candidates for these applications.

Fluorescent Sensors: The inherent fluorescence of the naphthalene unit can be modulated by the triazole ring and its substituents. This opens the door to the development of fluorescent chemosensors for the detection of specific ions or molecules. researchgate.net For example, a triazole-naphthalene based probe has been reported for the selective detection of carbonate ions. researchgate.net By rationally designing the structure of the triazole and introducing specific binding sites, it should be possible to create highly selective and sensitive sensors for various environmental and biological analytes. rsc.org

Energy Storage: Nitrogen-rich heterocyclic compounds are being investigated for their potential in energy storage applications. rsc.org The high nitrogen content of the triazole ring in 5-(2-naphthalenyl)-1H-1,2,4-triazole could contribute to its performance as an electrode material in batteries or supercapacitors. The naphthalene moiety could enhance the material's stability and electronic conductivity.

Integration of 5-(2-Naphthalenyl)-1H-1,2,4-Triazole into Multifunctional Hybrid Materials

The incorporation of 5-(2-naphthalenyl)-1H-1,2,4-triazole into larger material architectures can lead to multifunctional hybrid materials with synergistic properties.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the 1,2,4-triazole ring are excellent coordinating sites for metal ions, making 5-(2-naphthalenyl)-1H-1,2,4-triazole an ideal ligand for the construction of MOFs. The naphthalene group would act as a bulky spacer, influencing the porosity and dimensionality of the resulting framework. Such MOFs could find applications in gas storage, separation, and catalysis.

Functionalized Polymers: The triazole or naphthalene moiety can be functionalized with polymerizable groups, allowing for the incorporation of the 5-(2-naphthalenyl)-1H-1,2,4-triazole unit into polymer chains. This could lead to polymers with enhanced thermal stability, specific photophysical properties, or the ability to coordinate with metal ions. These functionalized polymers could be used in a variety of applications, from advanced coatings to membranes for separation processes.

Graphene-Based Hybrids: The planar nature of the naphthalene ring makes it well-suited for non-covalent interactions (π-π stacking) with graphene and other 2D materials. nih.govaps.org Hybrid materials composed of 5-(2-naphthalenyl)-1H-1,2,4-triazole and graphene could exhibit enhanced electronic properties and find use in electronic devices, sensors, and energy storage systems. rsc.orgnih.govrsc.org The triazole unit could provide additional functionality, such as serving as an anchor point for metal nanoparticles or other functional molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.